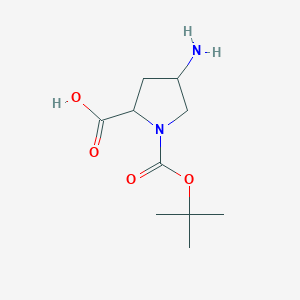

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral, Boc-protected pyrrolidine derivative with significant utility in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₄, and molecular weight is 230.26 g/mol . Key physical properties include a melting point of 228–229°C and a density of 1.232±0.06 g/cm³ . The compound features a pyrrolidine ring with two stereogenic centers at positions 2 and 4, leading to multiple stereoisomers (e.g., (2S,4R), (2S,4S), (2R,4R), and (2R,4S)) .

This compound is widely used as a building block in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it serves as a linker between E3 ligase ligands and target proteins . Its Boc (tert-butoxycarbonyl) group enhances stability during synthetic workflows, while the carboxylic acid moiety enables coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxylic acid group. One common method is the use of tert-butoxycarbonyl (Boc) protection. The synthesis can be carried out through the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring.

Deprotection: The Boc group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The Boc protection group can be selectively removed under acidic conditions, allowing for targeted delivery and release of the active compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Stereoisomers

The stereochemistry and substitution patterns of 4-amino-pyrrolidine derivatives significantly influence their physicochemical and functional properties. Below is a comparison with closely related compounds:

Key Observations :

- Stereochemical Impact : The (2S,4R) isomer is preferred in PROTAC synthesis due to its compatibility with E3 ligase ligands like VHL (von Hippel-Lindau) . In contrast, the (2S,4S) isomer may exhibit lower solubility due to differing hydrogen-bonding patterns .

- Ring Size Differences: Piperidine analogs (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) exhibit greater conformational flexibility but reduced steric hindrance compared to pyrrolidine derivatives, making them suitable for targeting larger binding pockets .

Physicochemical Properties

A comparison of thermal stability and solubility is provided below:

The low solubility of pyrrolidine derivatives necessitates the use of polar aprotic solvents (e.g., DMF or DMSO) in synthetic workflows .

Biologische Aktivität

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 230.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 125629-83-6 |

| Melting Point | Not available |

| Boiling Point | 371.1 °C at 760 mmHg |

| Purity | 97% |

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis and its potential effects on various biological pathways. Research indicates that this compound can influence several physiological processes, including:

- Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : Compounds similar to 4-amino pyrrolidines have shown promise in scavenging free radicals, thus protecting cells from oxidative stress.

- Modulation of Amino Acid Metabolism : The compound's structure allows it to interact with amino acid pathways, which may have implications in metabolic disorders.

Study on Neuroprotection

In a study examining the neuroprotective effects of pyrrolidine derivatives, it was found that compounds similar to this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Antioxidant Properties

Research has demonstrated that the introduction of tert-butoxycarbonyl (Boc) groups in pyrrolidine structures can enhance their antioxidant capabilities. An experimental setup involving cell cultures exposed to oxidative agents showed that these compounds could effectively reduce cell mortality rates by up to 40% compared to untreated controls.

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for hydrogen bonding and interaction with active sites on proteins, potentially leading to:

- Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit enzymes involved in pathological processes.

- Stimulation of Cellular Pathways : Activation or inhibition of signaling pathways related to growth factors and stress responses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via a decarboxylation-alkylation step using nucleophiles such as 1-phenyl-1-trimethylsiloxyethylene. Key steps include:

- Reagent Ratios : Use a 5:1 molar excess of nucleophile to substrate (e.g., 1.0 mmol nucleophile per 0.2 mmol substrate) to drive reaction completion .

- Purification : Employ rotary chromatography with hexanes/EtOAc (30:70 ratio) to isolate the product, yielding ~66% purity .

- Quality Control : Verify purity (>98%) via HPLC or LC-MS and confirm stereochemistry using chiral column chromatography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved N100/P3 respirators if airborne particles are generated .

- Ventilation : Perform reactions in fume hoods with >12 air changes per hour to minimize inhalation risks .

- Storage : Store in tightly sealed containers at 2–8°C, away from heat and oxidizing agents, to maintain stability .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the tert-butoxycarbonyl (Boc) group (e.g., δ ~1.4 ppm for Boc methyl protons) and pyrrolidine backbone .

- X-ray Crystallography : Resolve stereochemical assignments (e.g., 2S,4R configurations) using single-crystal diffraction data .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at 291.3422 m/z for CHNO) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved stability?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates with lower activation energies .

- Reaction Path Search : Apply ICReDD’s computational workflow to predict optimal alkylation or acylation conditions, reducing trial-and-error experimentation .

- Stability Screening : Simulate hydrolysis kinetics of the Boc group under acidic/basic conditions to guide protective group strategies .

Q. What strategies resolve contradictions in reported toxicity profiles?

- Methodological Answer :

- Data Harmonization : Cross-reference acute toxicity data (e.g., LD values) across studies using standardized OECD test guidelines .

- In Silico Toxicology : Apply QSAR models to predict mutagenicity (e.g., Ames test correlations) and reconcile discrepancies in carcinogenicity classifications .

- Experimental Validation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) under controlled pH and temperature to isolate confounding factors .

Q. How can stereochemical challenges in derivative synthesis be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Introduce pseudoproline motifs (e.g., 4-NHFmoc groups) to enforce conformational control during alkylation .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., chiral catalysts like RuPHOX) to favor enantioselective formation of 2S,4R configurations .

- Analytical Cross-Validation : Combine circular dichroism (CD) with -NMR (for fluorinated analogs) to monitor stereochemical fidelity .

Eigenschaften

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.